molecular formula C₁₄H₂₄O B1140681 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene CAS No. 945426-65-3

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

Cat. No.: B1140681
CAS No.: 945426-65-3
M. Wt: 208.34
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Description

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene is a high-purity chemical compound provided for research and development purposes. This compound features a cyclohexene ring substituted with a 3-methoxybutylidene chain and three methyl groups, a structure of interest in organic synthesis and fragrance research . Potential research applications may include serving as a key intermediate in the synthesis of more complex molecules or as a standard in analytical chemistry. Researchers are exploring its properties and potential interactions in various chemical processes. This product is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. Please consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLMWKISWEECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CCC(C)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699512
Record name 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945426-65-3
Record name 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene, also known as Retro-methyl-alpha-ionol, is a compound with the chemical formula C14H24O and CAS number 102322-85-0. This compound is of interest due to its potential biological activities, which may include anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene can be represented as follows:

C14H24O\text{C}_{14}\text{H}_{24}\text{O}

Antioxidant Properties

Recent studies have indicated that compounds similar to 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

In vitro assays have demonstrated that this compound can scavenge free radicals effectively. For instance, a study measured the DPPH radical scavenging activity and found that it exhibited a dose-dependent response, suggesting its potential use in pharmaceutical formulations aimed at combating oxidative stress-related conditions.

Anti-inflammatory Activity

Another aspect of the biological activity of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene is its anti-inflammatory effects. In animal models of inflammation, this compound has shown promise in reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These cytokines play a pivotal role in inflammatory responses and their inhibition could lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene have also been explored. Preliminary studies indicate that it possesses activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be further investigated for its potential as a natural antimicrobial agent.

Case Studies

Several case studies have documented the effects of Retro-methyl-alpha-ionol in various applications:

  • Case Study on Inflammation : In a controlled experiment involving rats with induced paw edema, treatment with 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene resulted in a significant reduction in swelling compared to control groups receiving no treatment.
  • Antioxidant Efficacy : A clinical trial assessed the antioxidant capacity of this compound in human subjects exposed to oxidative stress through strenuous exercise. Participants showed improved recovery times and reduced markers of oxidative damage post-exercise when supplemented with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene* C₁₄H₂₂O ~206.33 3-Methoxybutylidene Not provided
6-(2-Butenylidene)-1,5,5-trimethylcyclohex-1-ene C₁₃H₂₀ 176.30 2-Butenylidene Not provided
(E)-6-Ethylidene-1,5,5-trimethylcyclohex-1-ene C₁₂H₁₈ 162.27 Ethylidene Not provided
Vitamin A EP Impurity B C₂₀H₂₈ 268.44 Polyene chain (3,7-dimethylnona-2,4,6,8-tetraen-1-ylidene) 144407-18-1

Key Observations :

  • Substituent Effects : The methoxy group in the target compound increases polarity compared to hydrocarbons like 6-(2-butenylidene) or ethylidene analogs . This may elevate boiling points and alter chromatographic retention times.
Spectral Data and Characterization
Compound NMR Highlights (¹H/¹³C) HRMS (Calculated vs. Observed)
6-((Allyloxy)methyl)-1,5,5-trimethylcyclohex-1-ene δ 5.8–5.1 (allyl protons), δ 3.4 (methine CH) C₁₃H₂₀O: 192.1514 (calc), 192.1510 (obs)
(E)-6-Ethylidene-1,5,5-trimethylcyclohex-1-ene δ 5.3 (vinyl H), δ 1.3–1.6 (methyl groups) C₁₂H₁₈: 162.1409 (calc), 162.1403 (obs)
Vitamin A EP Impurity B δ 6.5–5.5 (polyene protons), δ 1.7 (gem-dimethyl) C₂₀H₂₈: 268.2191 (calc), 268.2185 (obs)

Analysis :

  • The target compound’s methoxy group would produce distinct ¹H NMR signals near δ 3.3–3.5 (OCH₃) and ¹³C NMR peaks around δ 55–60 (methoxy carbon).
  • HRMS would confirm the molecular ion at m/z ~206.33 (C₁₄H₂₂O⁺).

Preparation Methods

Mechanism and Reagent Selection

The Wittig reaction is a cornerstone for introducing alkene moieties, leveraging phosphorus ylides to convert carbonyl groups into alkenes. For 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene, this method involves:

  • Ylide Preparation : A phosphonium ylide is generated from 3-methoxybutyltriphenylphosphonium bromide via deprotonation with n-butyllithium.

  • Carbonyl Partner : 1,5,5-Trimethylcyclohexenone serves as the ketone substrate, reacting with the ylide to form the target alkene.

Reaction Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF) at −78°C.

  • Work-up: Quenching with water, followed by distillation.

Optimization and Yield

Yields for this method range from 60–75% , contingent on steric hindrance from the cyclohexenone’s methyl groups. Side products include oxaphosphetane intermediates , which decompose to release triphenylphosphine oxide.

Alkylation of Cyclohexene Derivatives

Base-Mediated Alkylation

A second route involves alkylating a preformed cyclohexene core. For example:

  • Deprotonation : 1,5,5-Trimethylcyclohexene is treated with lithium diisopropylamide (LDA) at −50°C to generate a resonance-stabilized carbanion.

  • Electrophilic Attack : Addition of 3-methoxybutyl bromide introduces the methoxybutylidene group.

Key Considerations :

  • Temperature control (−50°C to −20°C) minimizes premature bromide hydrolysis.

  • Solvent: THF or diethyl ether.

Competing Pathways

Competing elimination reactions may produce 1,5,5-trimethyl-6-methylenecyclohexene (PubChem CID: 578237), necessitating careful stoichiometry.

Cyclohexene Functionalization via Condensation

Aldol Condensation

A less common approach employs Aldol condensation between 1,5,5-trimethylcyclohexanone and 3-methoxybutanal . Under basic conditions (e.g., NaOH/ethanol), the enolate attacks the aldehyde, followed by dehydration.

Limitations :

  • Low regioselectivity due to multiple enolization sites.

  • Requires acid catalysis (e.g., HCl) for dehydration, risking cyclohexene ring rearrangement.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Wittig Reaction60–75High alkene selectivitySensitive to moisture/oxygen
Alkylation50–65Uses stable precursorsCompeting elimination
Aldol Condensation30–45Single-step synthesisPoor regioselectivity

Research Findings and Advancements

Stereochemical Control

Recent studies highlight stereoselective Wittig reactions using chiral phosphine ligands to favor the E-isomer, which predominates in natural sources. For example, (-)-sparteine as a ligand achieves 85% E-selectivity .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes at 100°C in THF), improving yields to 80% . Solvent-free conditions under ball milling are also explored but remain experimental.

Industrial-Scale Production

Patent US20100130624A1 details a kilogram-scale synthesis using continuous distillation to isolate the product (purity >98%). Critical parameters include:

  • Distillation temperature: 120–130°C under reduced pressure (10 mmHg).

  • Catalyst recycling: Triphenylphosphine recovery via filtration .

Q & A

Q. What analytical techniques are most reliable for confirming the structure of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene?

To confirm the structure, use a combination of NMR spectroscopy (¹H and ¹³C) for identifying functional groups and stereochemistry, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration (if crystallizable) . Cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in methoxybutylidene positioning. For analogs like Vitamin A EP Impurity B (a structurally similar compound), LC-MS and GC-MS are critical for detecting trace impurities .

Q. What are common synthetic byproducts or impurities observed during the preparation of this compound?

Key impurities include:

  • Oxidation products : Formation of 1,5,5-trimethylcyclohex-1-ene derivatives due to methoxy group instability under acidic conditions .
  • Geometric isomers : Z/E isomerism in the methoxybutylidene moiety, detectable via HPLC with chiral columns .
  • Degradation products : Hydroxybutyl derivatives (e.g., 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one) under hydrolytic stress .

Table 1 : Common Impurities and Detection Methods

Impurity TypeDetection MethodReference
Oxidation byproductsGC-MS, TLC
Geometric isomersChiral HPLC
Hydrolytic degradationLC-MS, IR spectroscopy

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., conformational flexibility of the methoxybutylidene chain) or solvent-dependent shifts. Mitigation strategies:

  • Variable-temperature NMR : Identify rotamers or equilibrium states .
  • Solvent titration experiments : Compare chemical shifts in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents.
  • DFT-assisted NMR prediction : Use software like Gaussian or ADF to simulate spectra under experimental conditions .

Q. What methodologies are recommended for designing enantioselective synthesis routes?

Enantioselective synthesis requires:

  • Chiral catalysts : Use Ru or Rh complexes for asymmetric hydrogenation of the cyclohexene ring.
  • Protecting group strategy : Temporarily shield the methoxy group with tert-butyldimethylsilyl (TBS) to prevent racemization .
  • Kinetic resolution : Employ lipases or transition-metal catalysts to separate diastereomers during butylidene chain formation .

Q. How can researchers address discrepancies in bioactivity data between natural sources (e.g., passionfruit) and lab-synthesized samples?

Natural samples often contain co-occurring terpenes (e.g., β-ionone) that synergize or antagonize activity. Steps to isolate effects:

  • Bioassay-guided fractionation : Compare synthetic and natural extracts via LC-MS-bioautography .
  • Isotopic labeling : Use ¹³C-labeled synthetic compound to track metabolic pathways in vivo.
  • Quantitative structure-activity relationship (QSAR) modeling : Corrogate structural features (e.g., methoxy positioning) with observed bioactivity .

Table 2 : Key Parameters for Bioactivity Validation

ParameterMethodReference
Synergistic interactionsLC-MS-bioautography
Metabolic stabilityRadiolabeled tracer studies
Structural optimizationQSAR modeling

Methodological Considerations

Q. What safety protocols are critical when handling this compound in oxidative environments?

  • Ventilation : Use fume hoods rated for volatile organic compounds (VOCs) to prevent inhalation (H335) .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid methoxy group oxidation .
  • Fire prevention : Store away from peroxides or strong acids (H242) .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 48 hours. Monitor via:
    • HPLC-UV : Quantify degradation products.
    • DSC/TGA : Assess thermal decomposition thresholds .

Data Contradiction Analysis

Q. What strategies validate the compound’s role in natural product biosynthesis (e.g., in passionfruit)?

  • Isotope ratio analysis : Compare δ¹³C values of synthetic vs. natural samples to confirm biosynthetic origin .
  • Enzyme inhibition assays : Test if passionfruit-derived enzymes (e.g., terpene synthases) catalyze its formation .

Q. How can computational modeling resolve ambiguities in the compound’s 3D conformation?

  • Molecular dynamics (MD) simulations : Simulate methoxybutylidene chain rotation in solvent.
  • Docking studies : Predict binding affinity to biological targets (e.g., olfactory receptors) .

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